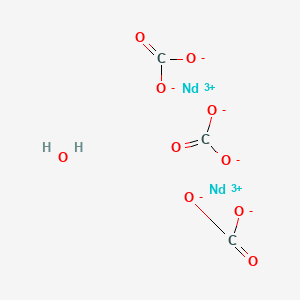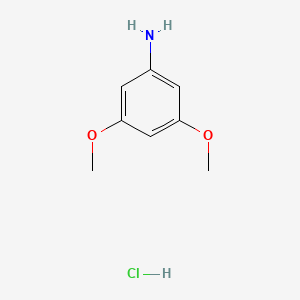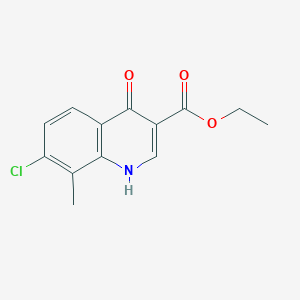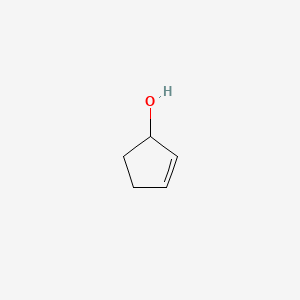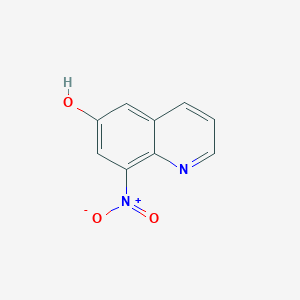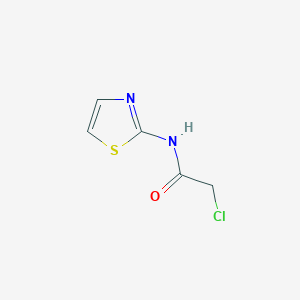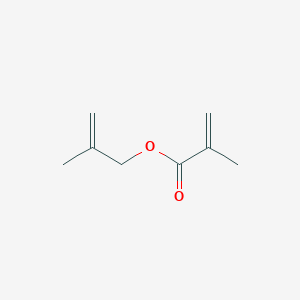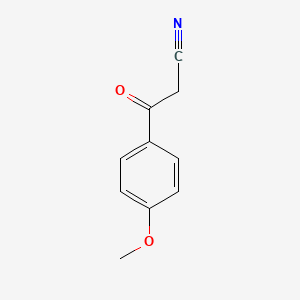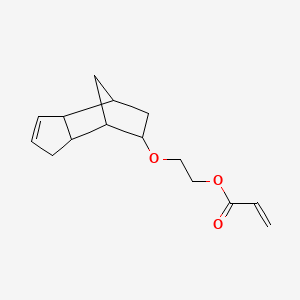
ジシクロペンチルオキシエチルアクリレート
概要
説明
科学的研究の応用
Dicyclopentyloxyethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Employed in drug delivery systems and tissue engineering.
Industry: Applied in the production of UV-curable coatings, adhesives, and inks.
作用機序
Target of Action
Acrylates, such as Dicyclopentyloxyethyl acrylate, are often used in the production of polymers. They can react with a wide range of substances, making them useful in creating diverse materials .
Mode of Action
Acrylates can undergo polymerization, a process where small molecules (monomers) chemically combine to form a larger, more complex structure (a polymer). This reaction is typically initiated by heat, light, or a chemical catalyst .
Biochemical Pathways
Acrylates in general are known to participate in polymerization reactions .
Pharmacokinetics
As a general rule, the body’s ability to absorb, distribute, metabolize, and excrete a substance depends on its chemical properties, including its size, charge, and solubility .
Result of Action
The primary result of Dicyclopentyloxyethyl acrylate’s action is the formation of polymers. These polymers can have a wide range of properties and uses, depending on the specific conditions of the polymerization reaction .
Action Environment
The action of Dicyclopentyloxyethyl acrylate, like other acrylates, can be influenced by environmental factors such as temperature, light, and the presence of a catalyst. These factors can affect the rate and extent of the polymerization reaction .
準備方法
Synthetic Routes and Reaction Conditions: Dicyclopentyloxyethyl acrylate is synthesized through the reaction of dicyclopentadiene with ethylene glycol, followed by esterification with acrylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of dicyclopentyloxyethyl acrylate involves continuous processes with precise control over reaction parameters to ensure high yield and purity . The use of inhibitors like monomethyl ether hydroquinone is common to prevent premature polymerization during storage and handling .
化学反応の分析
Types of Reactions: Dicyclopentyloxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.
Esterification and Transesterification: The ester group can undergo esterification and transesterification reactions.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Addition Reactions: Nucleophiles such as amines or thiols can react with the acrylate group under mild conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products:
Polymers: Homopolymers and copolymers with enhanced mechanical and thermal properties.
Functionalized Acrylates: Products with specific functional groups for targeted applications.
類似化合物との比較
2-Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.
Cyclohexyl acrylate: Used in automotive clear lacquers.
2-Hydroxyethyl acrylate: Crosslinkable with di-isocyanates to form gels.
Uniqueness: Dicyclopentyloxyethyl acrylate stands out due to its unique combination of low skin irritation, low volatility, and excellent adhesion properties . Its ability to form flexible and durable polymers makes it highly valuable in various industrial applications .
特性
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]dec-3-enyloxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-15(16)18-7-6-17-14-9-10-8-13(14)12-5-3-4-11(10)12/h2-4,10-14H,1,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVDRWTUCMTKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65983-31-5 | |
| Record name | 2-[(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65983-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopentyloxyethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065983315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOPENTENYLOXYETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ47YDC6TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the observed genotoxic effect of Dicyclopentenyloxyethyl acrylate in the study?
A1: The study by Dearfield et al. [] found that Dicyclopentenyloxyethyl acrylate produced an equivocal mutagenic response in cultured L5178Y mouse lymphoma cells without exogenous activation. This means the results were unclear regarding its ability to directly cause mutations in this specific test system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


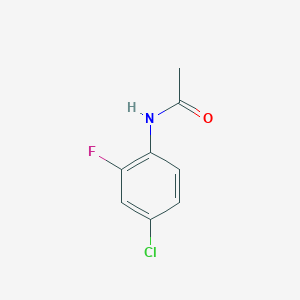
![4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1584716.png)
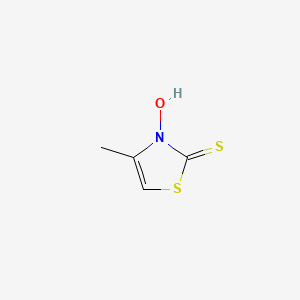
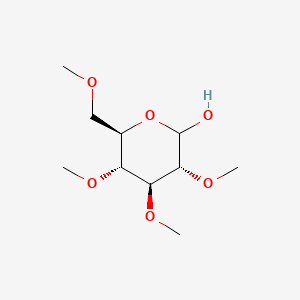
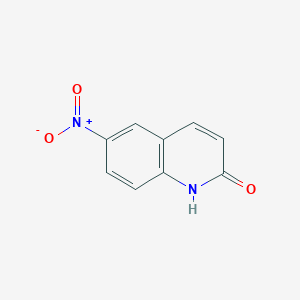
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)
